4-Methoxytrityl chloride

Description

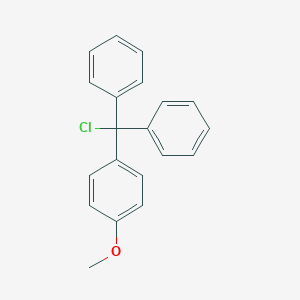

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHMJWDFPBPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162787 | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14470-28-1 | |

| Record name | 4-Methoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14470-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chlorodiphenylmethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxytrityl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core properties, reaction mechanisms, and experimental protocols related to 4-Methoxytrityl chloride (MMT-Cl). This essential protecting group is a cornerstone in the synthesis of complex organic molecules, particularly in nucleoside and carbohydrate chemistry.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid widely utilized as a protecting agent for primary hydroxyl groups.[1][2][3][4] Its steric bulk and the electron-donating nature of the methoxy (B1213986) group contribute to its reactivity and the stability of the corresponding protected ether.[2]

| Property | Value | Reference(s) |

| CAS Number | 14470-28-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₀H₁₇ClO | [1][3][5][6] |

| Molecular Weight | 308.81 g/mol | [4][6][7] |

| Melting Point | 120-125 °C | [4][5][8][9] |

| Boiling Point | 426.8 °C at 760 mmHg | [5] |

| Appearance | White to light yellow to light orange powder to crystal | [3][4] |

| Solubility | Soluble in toluene, dichloromethane, and chloroform.[1][2] Insoluble in water.[2] | [1][2] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[2] It is moisture and heat sensitive.[2][4][7] | [2][4][7] |

Reaction Mechanisms and Signaling Pathways

The primary application of this compound is the selective protection of primary hydroxyl groups. This reaction proceeds via a nucleophilic substitution mechanism, while deprotection is typically achieved under mild acidic conditions.

Protection of a Primary Hydroxyl Group

The protection of a primary alcohol with this compound typically proceeds through an SN1 mechanism. The chloride ion departs to form a resonance-stabilized carbocation, which is then attacked by the primary hydroxyl group of the substrate. A base, such as pyridine, is used to neutralize the liberated hydrochloric acid.

References

- 1. benchchem.com [benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.org [mdpi.org]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Methoxytrityl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytrityl chloride (MMT-Cl), a derivative of trityl chloride, is a crucial protecting group in organic synthesis, particularly for primary alcohols.[1][2][3] Its strategic application is prominent in the fields of nucleoside and peptide chemistry, where selective protection of hydroxyl and amino functionalities is paramount.[1][2][3] The defining characteristic of the 4-methoxytrityl (MMT) group is its pronounced acid lability, which allows for its removal under mild acidic conditions that leave other, more robust protecting groups intact. This guide provides a comprehensive overview of the mechanism of action of MMT-Cl, detailing the processes of protection and deprotection, supported by quantitative data and experimental protocols.

Core Mechanism of Action: A Tale of Stability and Lability

The utility of this compound as a protecting group hinges on the electronic properties of the trityl group, enhanced by the presence of a methoxy (B1213986) substituent. The core of its function lies in the formation of a stable carbocation, which is central to both the protection and deprotection steps.

Protection of Primary Alcohols: An SN1 Pathway

The reaction of this compound with a primary alcohol proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the exceptional stability of the 4-methoxytrityl cation intermediate. The bulky nature of the MMT group also provides steric hindrance, leading to a high selectivity for the protection of less hindered primary alcohols over secondary and tertiary alcohols.

The mechanism can be visualized in the following steps:

-

Formation of the 4-Methoxytrityl Cation: In a suitable solvent, this compound dissociates to form a resonance-stabilized tertiary carbocation. The electron-donating methoxy group at the para position of one of the phenyl rings plays a critical role in delocalizing the positive charge, thereby significantly increasing the stability of this intermediate.

-

Nucleophilic Attack: The primary alcohol, acting as a nucleophile, attacks the electrophilic carbocation.

-

Deprotonation: A mild base, such as pyridine (B92270), which often serves as the solvent, removes the proton from the newly formed oxonium ion to yield the protected alcohol (a 4-methoxytrityl ether) and pyridinium (B92312) hydrochloride.

Deprotection of 4-Methoxytrityl Ethers: Acid-Catalyzed Cleavage

The removal of the MMT group is achieved under mild acidic conditions. The increased electron density on the phenyl ring due to the methoxy group makes the ether oxygen more susceptible to protonation and significantly stabilizes the resulting carbocation upon cleavage. This heightened acid sensitivity is a key advantage of the MMT group over the unsubstituted trityl group.

The deprotection mechanism unfolds as follows:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by an acid (e.g., trifluoroacetic acid, TFA), forming an oxonium ion. This step converts the alkoxy group into a good leaving group (the alcohol).

-

Formation of the 4-Methoxytrityl Cation and Alcohol: The C-O bond cleaves, releasing the free alcohol and the highly stable 4-methoxytrityl cation. This is the rate-determining step of the deprotection process.

-

Cation Scavenging: The liberated 4-methoxytrityl cation is a reactive electrophile that can potentially re-react with the deprotected alcohol or other nucleophiles present in the reaction mixture. To prevent this and drive the reaction to completion, a "cation scavenger," such as triethylsilane (TES), is often added. The scavenger reacts with the carbocation to form a stable, non-reactive species.

Quantitative Data: Lability of Trityl Protecting Groups

The acid lability of trityl-based protecting groups can be fine-tuned by the addition of electron-donating methoxy groups. This allows for selective deprotection in the presence of other acid-sensitive groups. The following table summarizes the relative rates of cleavage for common trityl derivatives.

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid |

| 4-Methoxytrityl | MMT | ~10-30 | 1-3% TFA in DCM |

| 4,4'-Dimethoxytrityl | DMT | ~100-300 | 3% Dichloroacetic Acid in DCM |

| 4,4',4"-Trimethoxytrityl | TMT | >1000 | Very mild acid (e.g., 80% acetic acid, rt, few minutes) |

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.

Experimental Protocols

The following are representative protocols for the protection of a primary alcohol with MMT-Cl and the subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol (e.g., Ethanol) with this compound

Materials:

-

Ethanol (B145695) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ethanol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound portion-wise to the stirred solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the 4-methoxytrityl protected ethanol.

Protocol 2: Deprotection of 4-Methoxytrityl Protected Ethanol

Materials:

-

4-Methoxytrityl protected ethanol (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES, optional but recommended)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the MMT-protected ethanol in dichloromethane.

-

If using a scavenger, add triethylsilane (1.5 - 2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-3% trifluoroacetic acid in dichloromethane dropwise to the stirred solution.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The deprotected ethanol can be further purified if necessary.

Conclusion

This compound is a versatile and highly effective protecting group for primary alcohols, offering a fine balance of stability and controlled, mild deprotection. Its mechanism of action, rooted in the principles of carbocation stability, allows for its strategic use in complex multi-step syntheses. A thorough understanding of its SN1-driven protection and acid-catalyzed deprotection pathways, as well as the quantitative differences in lability among its analogs, empowers researchers to employ this valuable tool with precision and efficiency in their synthetic endeavors.

References

A Technical Guide to the Utilization of 4-Methoxytrityl Chloride (MMT-Cl) for Primary Hydroxyl Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex molecules such as oligonucleotides, peptides, and other active pharmaceutical ingredients (APIs), the selective protection of functional groups is a cornerstone of success.[1][2] The 4-methoxytrityl (MMT) group, introduced via 4-methoxytrityl chloride (MMT-Cl), stands as a vital tool for the temporary masking of primary hydroxyl groups.[1] Its utility is rooted in the steric bulk of the trityl moiety, which confers high selectivity for the less hindered primary alcohols, and the electronic effect of the methoxy (B1213986) group, which allows for facile removal under mild acidic conditions.[3] This technical guide provides an in-depth overview of the application of MMT-Cl for the protection of primary hydroxyls, complete with experimental protocols, quantitative data, and logical diagrams to aid researchers in its effective implementation.

Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₇ClO |

| Molecular Weight | 308.81 g/mol |

| Appearance | Pale yellow to yellow-beige or pink crystalline solid |

| CAS Number | 14470-28-1 |

| Solubility | Soluble in organic solvents like pyridine (B92270), dichloromethane (B109758), and THF |

The MMT Protecting Group: A Comparative Overview

The MMT group belongs to the family of trityl-based protecting groups, which also includes the parent triphenylmethyl (Trityl, Tr) group and the more acid-labile 4,4'-dimethoxytrityl (DMT) group. The methoxy substituent on one of the phenyl rings of the MMT group plays a crucial role in modulating its stability. It enhances the stability of the trityl cation formed during deprotection, thereby allowing for cleavage under milder acidic conditions than those required for the removal of the trityl group.[4]

A qualitative comparison of the relative rates of deprotection under acidic conditions is as follows:

Trityl (Tr) < 4-Methoxytrityl (MMT) < 4,4'-Dimethoxytrityl (DMT)

This tunable lability makes the MMT group an excellent choice in synthetic strategies where other acid-sensitive protecting groups are present, or when a more robust protecting group than DMT is required.

Mechanism of Protection and Deprotection

The protection of a primary hydroxyl group with MMT-Cl typically proceeds via a substitution reaction, often facilitated by a base such as pyridine or triethylamine (B128534), which neutralizes the HCl byproduct. The reaction is thought to proceed through an Sₙ1-like mechanism involving the formation of a stable MMT cation.

Deprotection is achieved by treatment with a mild acid, which protonates the ether oxygen, leading to the cleavage of the C-O bond and the release of the alcohol and the stable MMT cation. The characteristic yellow-orange color of the MMT cation can be used to monitor the progress of the deprotection reaction.

Selectivity for Primary Hydroxyl Groups

The significant steric hindrance of the MMT group is the primary determinant of its high selectivity for primary hydroxyl groups over secondary and tertiary ones.[3] In molecules containing multiple hydroxyl groups, such as diols and carbohydrates, MMT-Cl will preferentially react with the most accessible primary hydroxyl group.

Diagram of MMT-Cl Selectivity

Caption: Logical diagram illustrating the steric hindrance-driven selectivity of MMT-Cl for primary hydroxyl groups.

Quantitative Data on Protection and Deprotection

Table 1: Representative Conditions and Yields for the Mono-protection of Diols with DMT-Cl (Analogous to MMT-Cl)

The following data for DMT-Cl can be considered indicative of the yields achievable with MMT-Cl under similar conditions, given their structural and reactivity similarities.

| Substrate (Diol) | DMT-Cl (Equivalents) | Base/Solvent | Reaction Time | Yield of Mono-protected Product | Reference |

| Ethylene Glycol | 1 | Pyridine | 24 h | >80% | [5] |

| 1,3-Propanediol | 1 | Pyridine | 24 h | >80% | [5] |

| 1,4-Butanediol | 1 | Pyridine | 24 h | >80% | [5] |

| 1,5-Pentanediol | 1 | Pyridine | 24 h | >80% | [5] |

Table 2: Optimization of On-Resin MMT Deprotection from Cysteine-Containing Peptides

Deprotection was performed using 2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIS) as a scavenger.

| Experiment | Reaction Time per Iteration | Number of Iterations | Total Reaction Time | Percent Deprotection (Alkylated Peptide) | Reference |

| 1 | 2 min | 5 | 10 min | 53.6% | [1] |

| 2 | 5 min | 2 | 10 min | 48.8% | [1] |

| 3 | 10 min | 1 | 10 min | 32.0% | [1] |

| 4 | 10 min | 5 | 50 min | Highest % | [1] |

Note: The original data presented amounts in µg, which have been interpreted here to indicate relative deprotection efficiency. The study concluded that a 10-minute reaction time repeated 5 times yielded the greatest percentage of deprotection.[1]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Hydroxyl Group with MMT-Cl

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary alcohol-containing substrate

-

This compound (MMT-Cl) (1.1 - 1.5 equivalents)

-

Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (Et₃N) (2-3 equivalents)

-

Anhydrous solvent (e.g., DCM, THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Workflow for MMT Protection

Caption: A typical experimental workflow for the protection of a primary alcohol using MMT-Cl.

Procedure:

-

Dissolve the primary alcohol-containing substrate (1.0 equivalent) in anhydrous pyridine or an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If not using pyridine as the solvent, add triethylamine (2-3 equivalents).

-

Cool the solution to 0 °C if necessary to control the reaction rate.

-

Add MMT-Cl (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired MMT-protected alcohol.

Protocol 2: General Procedure for the Deprotection of an MMT-Protected Primary Hydroxyl

This protocol is particularly relevant for solid-phase peptide synthesis but can be adapted for solution-phase deprotection.

Materials:

-

MMT-protected substrate (e.g., on a solid support or in solution)

-

Deprotection solution: 1-3% Trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM)

-

Scavenger (optional but recommended): 2-5% Triisopropylsilane (TIS)

-

DCM for washing

-

Neutralizing solution (for solution phase): Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄ or MgSO₄ (for solution phase)

Experimental Workflow for MMT Deprotection

Caption: A general experimental workflow for the deprotection of MMT-protected alcohols.

Procedure (On-Resin):

-

Swell the MMT-protected peptide-resin in DCM.

-

Treat the resin with the deprotection solution (e.g., 2% TFA and 5% TIS in DCM).[1]

-

Agitate the mixture at room temperature for 10-30 minutes. The solution will typically turn yellow/orange, indicating the release of the MMT cation.

-

Filter the resin and repeat the treatment with fresh deprotection solution until the yellow color is no longer prominently observed upon addition of the acidic solution.

-

Wash the resin thoroughly with DCM to remove residual acid and the cleaved MMT cation.

-

The deprotected hydroxyl group on the resin is now ready for the subsequent synthetic step.

Procedure (Solution Phase):

-

Dissolve the MMT-protected compound in DCM.

-

Add the deprotection solution dropwise at room temperature.

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution to obtain the crude deprotected alcohol, which can be further purified by column chromatography if necessary.

Conclusion

This compound is a versatile and highly effective reagent for the selective protection of primary hydroxyl groups. Its steric bulk ensures high selectivity, while the electronic influence of the methoxy group allows for controlled deprotection under mild acidic conditions. This balance of stability and lability makes MMT-Cl an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of nucleoside and peptide chemistry. By understanding the principles of its reactivity and employing the optimized protocols outlined in this guide, researchers can confidently integrate MMT-Cl into their synthetic strategies to achieve their molecular targets with greater efficiency and control.

References

A Comprehensive Technical Guide to the Solubility of 4-Methoxytrityl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methoxytrityl chloride (MMT-Cl), a crucial protecting group in organic synthesis, particularly in the fields of nucleoside and carbohydrate chemistry. Understanding the solubility of MMT-Cl is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthesized products. This document collates available solubility data, presents a general experimental protocol for its determination, and offers visual representations of the underlying principles and workflows.

Core Concepts in Solubility

The solubility of a solid in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its large, nonpolar trityl group and a polar methoxy (B1213986) group, exhibits a nuanced solubility profile. Its solubility in a given organic solvent is a balance between the interactions of these different functionalities with the solvent molecules.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not widely published in readily available literature, qualitative assessments from various sources provide a consistent picture of its solubility in common organic solvents. This information is summarized in the table below.

| Solvent Family | Solvent | Solubility | Water Miscibility of Solvent |

| Halogenated | Dichloromethane | Soluble[1] | Immiscible |

| Chloroform | Soluble[1] | Immiscible | |

| Aromatic | Toluene | Soluble[2][3][4][5] | Immiscible |

| Ethers | Diethyl ether | Sparingly Soluble (Implied)¹ | Immiscible |

| Aqueous | Water | Insoluble[4] | - |

¹The melting point of this compound has been reported as 120-121 °C when recrystallized from diethyl ether, which suggests some degree of solubility in this solvent, likely increasing with temperature.[3]

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data for their specific applications, direct experimental determination is recommended. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir or shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: A flowchart of the experimental steps for determining the solubility of a solid compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As a moderately polar molecule, MMT-Cl's solubility will be highest in solvents of similar polarity.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility.

The logical relationship between the properties of the solute and solvent in determining solubility is depicted in the following diagram.

Caption: A diagram illustrating the relationship between solute and solvent properties and solubility.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound and provided a general experimental framework for its quantitative determination. For professionals in drug development and organic synthesis, a thorough understanding and, where necessary, empirical determination of the solubility of MMT-Cl in relevant solvent systems is a critical step in ensuring the efficiency and success of their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Methoxytrityl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methoxytrityl chloride (MMT-Cl), a critical reagent in organic synthesis, particularly as a protecting group for primary hydroxyl functions in nucleosides, carbohydrates, and peptides.[1][2][3] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and robust purification techniques, supplemented with quantitative data and characterization details to support researchers in its efficient preparation and use.

Introduction

This compound, a derivative of triphenylmethane, is a white to off-white crystalline solid.[2] Its utility in multi-step organic synthesis stems from the stability of the trityl group and the ease of its introduction and selective removal under specific acidic conditions. The methoxy (B1213986) group on one of the phenyl rings enhances the stability of the corresponding cation, facilitating its application in sensitive and complex molecular architectures.[1] This guide will explore two primary synthetic pathways to MMT-Cl, offering detailed procedural insights.

Synthesis Methodologies

Two principal routes for the synthesis of this compound are prevalent in both laboratory and industrial settings:

-

Route 1: Grignard Reaction of 4-Methoxybenzophenone (B1664615) followed by Chlorination. This classic laboratory-scale synthesis involves the formation of a tertiary alcohol intermediate, which is subsequently converted to the final chloride product.

-

Route 2: Friedel-Crafts Reaction of Anisole and Benzotrichloride (B165768). This method is often employed for larger-scale industrial production.

Synthesis Workflow Overview

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

Caption: High-level overview of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Grignard Reaction and Chlorination

This two-step procedure is a reliable method for laboratory-scale synthesis.

Reaction: 4-Methoxybenzophenone + Phenylmagnesium Bromide → 4-Methoxytrityl Alcohol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Methoxybenzophenone | 212.24 | 1.0 |

| Magnesium Turnings | 24.31 | 1.2 |

| Bromobenzene (B47551) | 157.01 | 1.1 |

| Anhydrous Diethyl Ether | 74.12 | - |

| Saturated NH₄Cl solution | - | - |

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Reaction with Ketone: A solution of 4-methoxybenzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-Methoxytrityl alcohol.

Reaction: 4-Methoxytrityl Alcohol + Thionyl Chloride → this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Methoxytrityl Alcohol | 290.37 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 - 1.5 |

| Anhydrous Toluene (B28343) | 92.14 | - |

| Pyridine (B92270) (optional) | 79.10 | catalytic |

Procedure:

-

Reaction Setup: The crude 4-Methoxytrityl alcohol is dissolved in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Chlorination: Thionyl chloride is added dropwise to the solution at 0 °C. For sluggish reactions, a catalytic amount of pyridine can be added.[4] The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.[4]

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude this compound can then be purified.

Route 2: Industrial Synthesis via Friedel-Crafts Reaction

This method is suitable for large-scale production and starts from readily available bulk chemicals.

Reaction: Anisole + Benzotrichloride → Intermediate → this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| Anisole | 108.14 |

| Benzotrichloride | 195.48 |

| Lewis Acid Catalyst | - |

| (e.g., AlCl₃, FeCl₃) |

Procedure:

-

Friedel-Crafts Reaction: Anisole is reacted with benzotrichloride in the presence of a Lewis acid catalyst. The reaction is typically carried out in an inert solvent.

-

Hydrolysis: The intermediate product is hydrolyzed to form the corresponding alcohol.

-

Chlorination: The alcohol is then chlorinated, often using thionyl chloride or hydrogen chloride gas, to yield the final product.[5]

Purification of this compound

Purification of the crude product is crucial to obtain MMT-Cl of high purity, which is essential for its application in sensitive syntheses.

Purification Workflow

Caption: Common purification strategies for crude this compound.

Recrystallization

Recrystallization is a common and effective method for purifying MMT-Cl. The choice of solvent is critical for achieving high purity and yield.

Recommended Solvent Systems:

-

Dichloromethane (B109758)/Petroleum Ether: A mixed solvent system of dichloromethane and petroleum ether has been reported for the recrystallization of a similar compound, 4,4'-dimethoxytrityl chloride, with high purity (99.9%) and yield (80-85%).[6]

-

Toluene/Heptane (B126788): This is another effective non-polar solvent system.

-

Diethyl Ether: Can be used for small-scale purification.[4]

General Recrystallization Protocol:

-

Dissolve the crude MMT-Cl in a minimum amount of the hot solvent (e.g., toluene or dichloromethane).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add the anti-solvent (e.g., heptane or petroleum ether) to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Column Chromatography

For very high purity requirements, column chromatography can be employed.

Stationary Phase: Silica gel (60-120 or 230-400 mesh). Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. The polarity of the eluent should be carefully optimized based on TLC analysis.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14470-28-1 | [2] |

| Molecular Formula | C₂₀H₁₇ClO | [2] |

| Molecular Weight | 308.81 g/mol | |

| Appearance | White to off-white or pale orange/pink crystalline powder | [2][7] |

| Melting Point | 118-127 °C | [7][8] |

| Solubility | Soluble in toluene, dichloromethane, chloroform, and diethyl ether. Insoluble in water. | [2][4] |

Typical Yields and Purity

| Synthesis/Purification Method | Typical Yield | Purity (HPLC) |

| Grignard Synthesis (Crude) | 70-85% | >90% |

| Recrystallization | 80-95% (recovery) | >98% |

| Column Chromatography | 70-90% (recovery) | >99% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, δ): Expected signals include aromatic protons (multiplets in the range of 7.0-7.5 ppm), methoxy protons (a singlet around 3.8 ppm), and potentially other characteristic peaks.

-

FTIR (KBr, cm⁻¹): Characteristic peaks for C-O stretching (aromatic ether), C-Cl stretching, and aromatic C-H and C=C stretching are expected.

-

Melting Point: A sharp melting point within the expected range indicates high purity.

-

TLC Analysis: Thin-layer chromatography can be used to monitor the progress of the reaction and the purity of the final product.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1] It is reactive and may cause skin and respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Anhydrous conditions are necessary for its synthesis and storage to prevent hydrolysis.[1]

Conclusion

The synthesis and purification of this compound can be reliably achieved through the methods outlined in this guide. The choice between the Grignard and Friedel-Crafts routes will depend on the desired scale of production. Proper purification, primarily through recrystallization, is essential to obtain a high-purity product suitable for its demanding applications in modern organic synthesis. Careful adherence to the detailed protocols and safety measures will ensure a successful and safe outcome.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 14470-28-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (14470-28-1) at Nordmann - nordmann.global [nordmann.global]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methoxytriphenylmethyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of 4-Methoxytrityl Chloride

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for 4-Methoxytrityl chloride (MMT-Cl), a common protecting agent for primary hydroxyl groups, particularly in oligonucleotide synthesis.[1]

Chemical and Physical Properties

This compound is a white to light yellow or orange crystalline powder.[2][3] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇ClO | [4][5] |

| Molar Mass | 308.8 g/mol | [4] |

| Melting Point | 120.0 to 125.0 °C | [2] |

| Flash Point | 208.4°C | [4] |

| Solubility | Soluble in toluene | [4] |

| Vapor Pressure | 4.27E-07 mmHg at 25°C | [4] |

| Appearance | White to Light yellow to Light orange powder to crystal | [2] |

| Storage Temperature | Refrigerated (0-10°C) | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5][7]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5][7]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.[7]

-

P280: Wear protective gloves, eye protection.[7]

Exposure Controls and Personal Protection

To minimize exposure, a comprehensive approach combining engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls:

-

Work in a well-ventilated area. The use of a local exhaust system or a chemical fume hood is recommended, especially when generating dust or aerosols.[5][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary in situations with a higher risk of splashing.[7]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7][8] Nitrile rubber or butyl rubber gloves are suitable materials.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] A dust respirator is recommended.[5][7]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[8]

-

Wash hands thoroughly after handling.[8]

-

Handle in a well-ventilated place.[5]

-

The container may develop pressure; open it carefully.[5]

Storage:

-

Keep the container tightly closed.[5]

-

Store in a refrigerator at 2-8°C.[9]

-

Store in a dry place, as the compound is moisture-sensitive.[5][8]

-

Store under an inert gas.[6]

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[5]

-

Chemical Stability: Stable under proper conditions.[5] It is sensitive to moisture.[8]

-

Conditions to Avoid: Exposure to moist air or water, and excess heat.[8][10]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[8]

-

Hazardous Decomposition Products: In case of fire, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8] If skin irritation occurs, get medical advice or attention.[7]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[10] Seek immediate medical assistance.[8]

First Aid Procedures for this compound Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or chemical foam.[5][8]

-

Unsuitable Extinguishing Media: No information available.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen chloride.[8][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment as described in Section 3.[8]

-

Keep people away from and upwind of the spill/leak.[7]

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

Sweep up the spilled material and shovel it into a suitable container for disposal.[8]

-

Avoid creating dust.[7]

-

Use spark-proof tools and explosion-proof equipment.[5]

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]

Workflow for Handling a this compound Spill.

Toxicological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[8] The toxicological properties have not been fully investigated.[8]

-

Carcinogenicity, Mutagenicity, and Teratogenicity: No information is available regarding the carcinogenic, mutagenic, or teratogenic effects of this substance.[8]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[8]

This guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

References

- 1. CAS 14470-28-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 14470-28-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 14470-28-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-甲氧基三苯甲基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Methoxytrityl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxytrityl chloride (MMT-Cl), a critical protecting group in organic synthesis, particularly in the development of pharmaceuticals and oligonucleotides. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural features of this compound, possessing aromatic rings, a methoxy (B1213986) group, and a reactive benzylic chloride, give rise to a distinct spectroscopic signature. The following tables summarize the expected quantitative data for its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 10H | Phenyl group protons (unsubstituted rings) |

| ~7.15 (d) | Doublet | 2H | Aromatic protons ortho to the methoxy group |

| ~6.85 (d) | Doublet | 2H | Aromatic protons meta to the methoxy group |

| ~3.80 | Singlet | 3H | Methoxy group protons (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | Quaternary carbon attached to the methoxy group |

| ~145.0 | Quaternary carbons of the unsubstituted phenyl rings |

| ~136.0 | Quaternary carbon of the methoxy-substituted phenyl ring |

| ~130.0 | CH carbons of the unsubstituted phenyl rings |

| ~128.5 | CH carbons of the unsubstituted phenyl rings |

| ~127.5 | CH carbons of the methoxy-substituted phenyl ring (ortho to -OCH₃) |

| ~113.5 | CH carbons of the methoxy-substituted phenyl ring (meta to -OCH₃) |

| ~87.0 | Central quaternary carbon (C-Cl) |

| ~55.0 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is typically obtained as a solid (e.g., KBr pellet) or as a mull.

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy group) |

| ~1600, ~1500, ~1450 | Strong, multiple bands | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted rings) |

| ~600-500 | Medium-Weak | C-Cl stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualizations

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the correlation between the different proton and carbon environments in this compound and their expected regions in the NMR spectra.

Caption: Correlation of this compound's structural features with NMR data.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis from sample preparation to interpretation.

References

MMT-Cl as a Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multistep organic synthesis, particularly in the fields of peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount. The Monomethoxytrityl (MMT) group, introduced via 4-Monomethoxytrityl chloride (MMT-Cl), stands out as a versatile and valuable tool for the selective protection of primary hydroxyl and amino functionalities. Its defining characteristic is its acid lability, which allows for its removal under mild acidic conditions, ensuring the integrity of other sensitive functional groups within the molecule. This technical guide provides a comprehensive overview of MMT-Cl, including its properties, applications, and detailed experimental protocols.

Core Properties of the MMT Group

The MMT group is a derivative of the trityl (triphenylmethyl) group, featuring a single methoxy (B1213986) substituent on one of the phenyl rings. This methoxy group plays a crucial role in modulating the stability of the trityl cation formed during deprotection, rendering the MMT group more acid-labile than the parent trityl group but more stable than the dimethoxytrityl (DMT) group.[1][2] This tunable lability is a key advantage in orthogonal synthesis strategies, where selective deprotection of multiple protecting groups is required.

The MMT group is introduced by reacting the substrate with MMT-Cl in the presence of a non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine (DIPEA).[3] The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Applications in Synthesis

The MMT group finds broad application in various areas of chemical synthesis:

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the MMT group is frequently employed to protect the side chains of amino acids such as lysine (B10760008) (ε-amino group) and cysteine (thiol group).[4][5] Its orthogonality to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used for the α-amino group is a significant advantage.[4][6] This allows for the selective deprotection of the MMT group on the solid support to enable side-chain modification, such as branching or labeling.[4][7]

-

Oligonucleotide Synthesis: MMT-Cl is used to protect the 5'-hydroxyl group of nucleosides during the synthesis of oligonucleotides.[8] This protection prevents unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The MMT group is removed at the end of the synthesis or at specific cycles to allow for further chain elongation.

-

General Organic Synthesis: Beyond peptides and oligonucleotides, MMT-Cl serves as a reliable protecting group for primary alcohols in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[8][9] Its steric bulk provides selectivity for the less hindered primary hydroxyl groups over secondary or tertiary ones.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of MMT-Cl as a protecting group.

Table 1: Comparison of Trityl-Based Protecting Groups

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |

| Triphenylmethyl | Trt | Least Labile | Stronger acids (e.g., HBr/AcOH) |

| 4-Monomethoxytrityl | MMT | Intermediate | 1-2% TFA in DCM[6][10][11] |

| 4,4'-Dimethoxytrityl | DMT | Most Labile | Weaker acids (e.g., 3% DCA in DCM) |

Table 2: Spectroscopic Data for an MMT-Protected Nucleo Alanine (B10760859)

| Compound | 1H NMR (500 MHz, [D6]DMSO, 35°C) δ (ppm) | 13C NMR (125 MHz, [D6]DMSO, 35°C) δ (ppm) |

| (l)-Nα-(4-Monomethoxytrityl)-β-[thymin-1-yl]alanine | 11.30 (s, br, 1H, CO2H), 7.73 (s, 1H, H-6), 7.13–7.30 (m, 12H, MMT), 6.77 (d, 3JH,H = 9.0 Hz, 2H, MMT), 5.73 (s, 1H, NH), 3.87 (s, 1H, H-β), 3.71 (s, 3H, MMT–OCH3), 3.57 (m, 1H, H-β), 3.42 (m, 1H, H-α), 1.83 (s, 3H, CH3) | 173.6, 164.3, 157.5, 150.9, 141.0, 146.2, 143.0, 137.4, 129.7, 128.1, 126.2, 113.0, 107.5, 69.6, 55.2, 54.9, 50.7, 11.8 |

Data sourced from[12]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (General Procedure)

This protocol describes a general method for the protection of a primary alcohol using MMT-Cl in solution.

Materials:

-

Primary alcohol (1.0 eq)

-

4-Monomethoxytrityl chloride (MMT-Cl, 1.1 eq)

-

Anhydrous pyridine or Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or DIPEA to the solution and stir.

-

Add MMT-Cl portion-wise to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the MMT-protected alcohol.

Protocol 2: On-Resin Deprotection of MMT from a Lysine Side Chain in SPPS

This protocol outlines the selective removal of the MMT group from a lysine side chain on a solid support.

Materials:

-

Peptide-resin containing an MMT-protected lysine residue

-

Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM)[6][7][10]

-

Dichloromethane (DCM) for washing

-

10% Diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) for neutralization

-

N,N-dimethylformamide (DMF) for washing

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the solvent and add the deprotection solution to the resin.

-

Agitate the resin for 10-30 minutes at room temperature. The solution will typically turn yellow/orange due to the formation of the MMT cation.[13]

-

Drain the deprotection solution.

-

Repeat steps 2-4 until the deprotection solution remains colorless, indicating complete removal of the MMT group.

-

Wash the resin thoroughly with DCM to remove residual acid and scavenger.

-

Neutralize the resin by washing with 10% DIPEA in DMF.

-

Wash the resin with DMF and then DCM.

-

The resin is now ready for the subsequent coupling or modification step.

Visualization of Key Processes

The following diagrams illustrate the core mechanisms and workflows involving the MMT protecting group.

Caption: Mechanism of MMT Protection of a Primary Alcohol.

Caption: Acid-Catalyzed Deprotection of the MMT Group.

Caption: Workflow for Side-Chain Modification in SPPS using MMT.

Conclusion

Monomethoxytrityl chloride is a powerful and versatile reagent for the protection of primary hydroxyl and amino groups. Its well-balanced acid lability allows for its selective removal in the presence of other protecting groups, making it an indispensable tool in modern organic synthesis. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize MMT-Cl in their synthetic endeavors, ultimately facilitating the efficient construction of complex and valuable molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. cblpatras.gr [cblpatras.gr]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Methoxytriphenylmethyl chloride | 14470-28-1 [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxytrityl Chloride (MMT-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytrityl chloride, commonly abbreviated as MMT-Cl, is a specialized organic reagent of significant value in multi-step chemical synthesis.[1] It belongs to the family of trityl-based protecting groups and is widely recognized for its role in the selective protection of primary hydroxyl (-OH) and thiol (-SH) functionalities.[1][2] Its principal application lies in the fields of oligonucleotide and peptide synthesis, where precise control over reactive functional groups is paramount for achieving the desired molecular architecture.[1][3]

The MMT group is distinguished by its sensitivity to acidic conditions, allowing for its removal under mild protocols that leave more robust protecting groups, such as those sensitive to strong acids or bases, intact.[2][4] This orthogonality is a critical feature in complex synthetic strategies, enabling chemists to deprotect specific sites on a molecule for further modification while the rest of the molecule remains shielded.[4][5] This guide provides a comprehensive overview of the core physical and chemical characteristics of MMT-Cl, detailed experimental protocols for its use, and logical workflows for its synthesis and application.

Physical and Chemical Characteristics

The fundamental properties of MMT-Cl are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 4-Methoxytriphenylmethyl chloride | [6] |

| Synonyms | This compound, MMT-Cl, p-Anisylchlorodiphenylmethane | [6] |

| CAS Number | 14470-28-1 | [6] |

| Appearance | White to off-white or pale yellow/pink crystalline powder. | [7][8] |

Structural and Molecular Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇ClO | [6] |

| Molecular Weight | 308.81 g/mol | [9] |

| InChI Key | OBOHMJWDFPBPKD-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COc1ccc(cc1)C(Cl)(c2ccccc2)c3ccccc3 | [10] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 119 - 125 °C | [11] |

| Solubility | Soluble in toluene (B28343), dichloromethane (B109758), chloroform. Insoluble in water. | [11] |

| Stability | Moisture and heat sensitive. Stable at room temperature in closed, dry containers. | [8] |

| Storage Conditions | Store at 2-8°C under an inert, dry atmosphere. | [10] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of MMT-Cl.

Infrared (IR) Spectroscopy

The FTIR spectrum is used to confirm the presence of key functional groups. While a full spectrum interpretation is complex, the identity of MMT-Cl can be confirmed by comparing its spectrum to a reference standard, a process often noted as "Conforms" in quality control specifications.[7] Characteristic regions of interest include C-H stretching from the aromatic rings, C=C aromatic ring stretches, C-O ether stretching, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the precise structure of the molecule. Although detailed spectral assignments require reference standards, typical chemical shifts in a CDCl₃ solvent are expected in the following regions:

-

¹H NMR: Aromatic protons (multiple signals between ~6.8-7.5 ppm) and a singlet for the methoxy (B1213986) (-OCH₃) protons around 3.8 ppm.

-

¹³C NMR: Multiple signals in the aromatic region (~113-160 ppm), a signal for the methoxy carbon (~55 ppm), and a signal for the central quaternary carbon.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and application of MMT-Cl.

Synthesis of this compound

MMT-Cl is typically synthesized in a two-step process starting from 4-methoxybenzophenone (B1664615). The workflow for this synthesis is illustrated below.

Methodology:

-

Grignard Reaction:

-

To a solution of phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent (e.g., diethyl ether or THF), a solution of 4-methoxybenzophenone in the same solvent is added dropwise at a reduced temperature (e.g., 0°C).

-

The reaction is highly exothermic and must be controlled carefully.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The resulting mixture is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield crude 4-methoxytrityl alcohol.[1]

-

-

Chlorination:

-

The crude 4-methoxytrityl alcohol is dissolved in an anhydrous non-polar solvent like toluene or dichloromethane.

-

Thionyl chloride or acetyl chloride is added dropwise to the solution, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure, and the resulting crude MMT-Cl is purified, typically by recrystallization from a solvent system like hexanes/ethyl acetate, to yield the final product.

-

Purity Determination by HPLC

The purity of MMT-Cl is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Representative Protocol:

-

HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.[1]

-

Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% formic acid or trifluoroacetic acid.[1]

-

Gradient: A linear gradient from approximately 30% B to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm or 254 nm.

-

Sample Preparation: A sample solution is prepared by dissolving an accurately weighed amount of MMT-Cl in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.[1]

-

Analysis: The sample is injected, and the purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Application as a Protecting Group

MMT-Cl is used to protect primary alcohols or thiols. The general workflow involves protection of the functional group, performing other synthetic steps, and then selective deprotection.

Protection Protocol (General):

-

Dissolve the substrate containing the primary hydroxyl or thiol group in an anhydrous solvent such as dichloromethane (DCM).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (1.5-2.0 equivalents).

-

Add MMT-Cl (1.1-1.5 equivalents) portion-wise or as a solution in DCM.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate it.

-

Purify the MMT-protected product using column chromatography.

Deprotection Protocol (On-Resin Example):

The MMT group is prized for its lability under very mild acidic conditions, which allows for its removal without cleaving the peptide from many common resins or removing other acid-sensitive side-chain protecting groups.[4][7]

-

Swell the peptide-resin (containing the Mmt-protected residue) in DCM.

-

Prepare a deprotection solution of 1-2% trifluoroacetic acid (TFA) in DCM. It is critical to include a scavenger, such as 2-5% triisopropylsilane (B1312306) (TIS), to capture the liberated Mmt cation and prevent side reactions.[4][5]

-

Treat the resin with the deprotection solution (approx. 10 mL per gram of resin).

-

Gently agitate the mixture for 2-10 minutes. Repeat this treatment 3-5 times to ensure complete removal.[5]

-

Monitor the deprotection by taking a small sample of resin beads and adding a drop of concentrated TFA; an immediate orange color indicates the presence of the Mmt cation and successful cleavage.

-

After the final treatment, filter the resin and wash thoroughly with DCM, methanol, and DMF to remove all traces of acid and scavenger before proceeding to the next synthetic step.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (14470-28-1) at Nordmann - nordmann.global [nordmann.global]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. CAS 14470-28-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. aroonchande.com [aroonchande.com]

- 11. cerritos.edu [cerritos.edu]

In-Depth Technical Guide to 4-Methoxytrityl Chloride (MMT-Cl): Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxytrityl chloride (MMT-Cl), a crucial reagent in modern organic synthesis. This document details its various synonyms, key chemical and physical properties, and its primary applications as a protective agent, particularly in the synthesis of oligonucleotides and peptides. Detailed experimental protocols and a visual representation of its use in a typical synthetic workflow are also provided to assist researchers in its practical application.

Chemical Identity and Synonyms

This compound, commonly abbreviated as MMT-Cl, is a trityl-based protecting group characterized by the presence of a methoxy (B1213986) group on one of the phenyl rings. This modification enhances the acid lability of the trityl group, allowing for its removal under milder acidic conditions compared to the parent trityl group. This property is highly advantageous in the synthesis of sensitive biomolecules. The compound is systematically named 1-(chlorodiphenylmethyl)-4-methoxybenzene.[1][2]

Due to its widespread use, MMT-Cl is known by a variety of synonyms in chemical literature and commercial catalogs. Understanding these alternative names is crucial for efficient literature searches and procurement.

Common Synonyms for this compound:

-

MMTCl[2]

-

(p-Anisyl)diphenylmethyl chloride[2]

-

1-(Chlorodiphenylmethyl)-4-methoxybenzene[2]

-

4-Anisyl(chloro)diphenylmethane[2]

-

Mono-p-methoxytrityl chloride[2]

-

p-(Chlorodiphenylmethyl)anisole[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of MMT-Cl is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | References |

| CAS Number | 14470-28-1 | [1][2][3][4][11] |

| Molecular Formula | C20H17ClO | [1][2][3][4][11] |

| Molecular Weight | 308.81 g/mol | [1][3][11] |

| Appearance | White to light yellow or pink crystalline powder | [2][9] |

| Melting Point | 118-127 °C | [10] |

| Solubility | Soluble in toluene | [10][12] |

| Storage Conditions | Refrigerated (0-10°C), moisture and heat sensitive, store under inert gas |

Core Application: Protection of Functional Groups

The primary utility of this compound lies in its function as a protecting group for primary hydroxyl (-OH) and thiol (-SH) groups. The bulky MMT group sterically hinders the protected functional group, preventing it from participating in unwanted side reactions during a multi-step synthesis. The electron-donating methoxy group makes the MMT group significantly more acid-labile than the standard trityl group, allowing for its selective removal under very mild acidic conditions. This feature is particularly critical in the synthesis of acid-sensitive molecules like nucleosides and peptides.

Experimental Protocols

The following sections provide detailed, generalized protocols for the protection of a primary alcohol with MMT-Cl and the subsequent deprotection. These protocols are intended as a starting point and may require optimization based on the specific substrate and reaction scale.

Protection of a Primary Alcohol (5'-OH of a Nucleoside)

This protocol describes the selective protection of the 5'-hydroxyl group of a nucleoside, a common first step in oligonucleotide synthesis.

Materials:

-

Nucleoside

-

Pyridine (B92270) (anhydrous)

-

This compound (MMT-Cl)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve the nucleoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of MMT-Cl: Add this compound (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-